[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone
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Overview
Description
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C23H23N3O3 It is known for its unique structure, which includes a benzoyl group, a hydroxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone typically involves multiple steps. One common method starts with the hydrogenation of p-dimethoxybenzene to produce 4-aminobenzyl alcohol. This intermediate is then reacted with 4-hydroxyphenylpiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial to handle the chemicals involved and to prevent any hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. It binds to the active site of tyrosinase, preventing the oxidation of monophenols and diphenols, which are crucial steps in melanin production. This inhibition leads to reduced melanin synthesis, making it a potential candidate for treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives: These compounds share a similar structure and also exhibit tyrosinase inhibitory activity.
2-(4-Benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone: Another compound with a piperazine ring and hydroxyphenyl group, known for its antioxidant effects.
Uniqueness
(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit tyrosinase more effectively than some reference compounds, such as kojic acid, highlights its potential in therapeutic applications .
Properties
CAS No. |
854033-64-0 |
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Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H22N2O3/c27-22-12-10-21(11-13-22)25-14-16-26(17-15-25)24(29)20-8-6-19(7-9-20)23(28)18-4-2-1-3-5-18/h1-13,27H,14-17H2 |
InChI Key |
FVLJONVFCYWXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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